![molecular formula C20H12ClNO3S B2847098 2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide CAS No. 921775-55-5](/img/structure/B2847098.png)
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, also known as CTDA, is a chemical compound that has been studied for its potential applications in scientific research. CTDA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
One of the significant applications of derivatives of this compound is in the realm of antimicrobial and antifungal activities. A study by Zvarich et al. (2014) highlighted the synthesis of new amino-acid derivatives of 9,10-anthraquinone, including compounds related to "2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide". These derivatives exhibited antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. The synthesis process involved interaction with α-, β-, and ω-amino acids, demonstrating the compound's potential as a base for developing antimicrobial agents Zvarich et al., 2014.
Antioxidant and Antiplatelet Activities
Stasevych et al. (2022) explored the synthesis of new N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides, showcasing the compound's application in antioxidant and antiplatelet activities. The synthesized compounds were evaluated for their radical scavenging activity, notably in processes like lipid peroxidation and oxidative modification of proteins. Certain derivatives exhibited superior antioxidant properties, and one particular derivative showed promising antiplatelet activity, indicating the compound's relevance in cardiovascular disease research Stasevych et al., 2022.
Optoelectronic Applications
In the field of materials science, derivatives of this compound have been investigated for optoelectronic applications. Ammar et al. (2021) detailed the synthesis and characterization of nanostructured films of 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(2-phenylhydrazono)acetamide, highlighting their potential in optoelectronics. The study focused on the films' optical and electrical characteristics, underscoring the compound's utility in developing devices with specific optoelectronic functionalities Ammar et al., 2021.
Anticonvulsant and Antidepressant Potential
Research into the compound's derivatives has also extended into pharmacology, where certain derivatives have been evaluated for their anticonvulsant and antidepressant effects. This includes synthesizing novel compounds with potential neurological benefits, indicating a broad spectrum of possible therapeutic applications Nath et al., 2021.
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxoanthracen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-16-9-8-11(26-16)10-17(23)22-15-7-3-6-14-18(15)20(25)13-5-2-1-4-12(13)19(14)24/h1-9H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOBJXBEHLYQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.